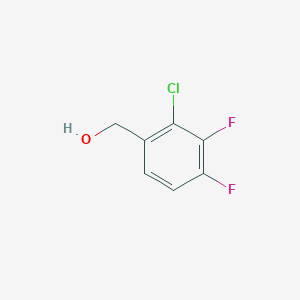

4-(benzyloxy)-1H-pyrazole

概要

説明

Synthesis Analysis

Pyrazole derivatives are synthesized using various methods. One of the common methods involves the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types . The synthesis of pyrazoles often involves the condensation of 1,3-diketones with arylhydrazines .

Molecular Structure Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Physical and Chemical Properties Analysis

“4-Benzyloxy-1H-pyrazole” is a white to light yellow powder, which is insoluble in water and soluble in alcohol, chloroform, and ethyl acetate.

科学的研究の応用

Antioxidant and Anti-inflammatory Properties

- Synthesis and Biological Activity : A study focused on synthesizing 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which are closely related to 4-Benzyloxy-1H-pyrazole. These compounds demonstrated significant antioxidant and anti-inflammatory activities, indicating potential applications in treating oxidative stress and inflammation-related disorders (Sudha, Subbaiah, & Mahalakshmi, 2021).

Functionalization Reactions in Organic Chemistry

- Experimental and Theoretical Studies : Research involving the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its derivatives, which are structurally related to 4-Benzyloxy-1H-pyrazole, highlights their significance in organic synthesis and chemical reactions (Yıldırım, Kandemirli, & Demir, 2005).

Antibacterial and Antifungal Applications

- Molecular Interactions Against Bacterial DNA Gyrase : A study investigating pyrazole-based drug candidates, including derivatives of 1H-pyrazole, revealed their promising antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Shubhangi et al., 2019).

Materials Science and Liquid Crystals

- Luminescent Supramolecular Liquid Crystals : Research on supramolecular liquid crystals containing the 4-aryl-1H-pyrazole unit, closely related to 4-Benzyloxy-1H-pyrazole, revealed their ability to form columnar mesophases and display luminescent properties. This indicates potential applications in materials science and display technologies (Moyano et al., 2013).

Safety and Hazards

将来の方向性

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

作用機序

Target of Action

It’s known that pyrazole derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific structure .

Mode of Action

Compounds with a benzyloxy group are known to undergo reactions at the benzylic position, which is activated towards free radical attack . This suggests that 4-(benzyloxy)-1H-pyrazole might interact with its targets through a similar mechanism.

Biochemical Pathways

Compounds with a benzyloxy group are known to participate in various biochemical processes, including oxidative and reductive reactions .

Pharmacokinetics

A study on a structurally similar compound, abecarnil, showed that it was rapidly and completely absorbed after oral doses, with a bioavailability of 20-30% in all the species investigated .

Result of Action

The benzyloxy group is known to undergo reactions at the benzylic position, which could potentially lead to changes in the molecular structure of the target .

Action Environment

A study on a similar compound, abecarnil, showed that its absorption was prolonged and incomplete in the cynomolgus monkey at higher doses , suggesting that factors such as dosage and species can influence the action of these compounds.

特性

IUPAC Name |

4-phenylmethoxy-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-4-9(5-3-1)8-13-10-6-11-12-7-10/h1-7H,8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVMBRQAFKCEHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

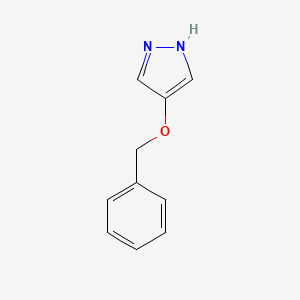

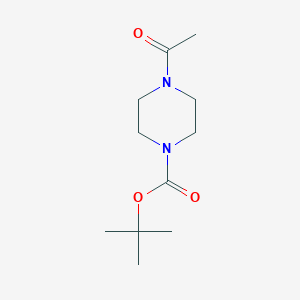

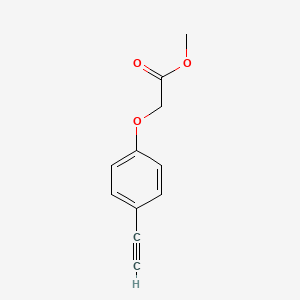

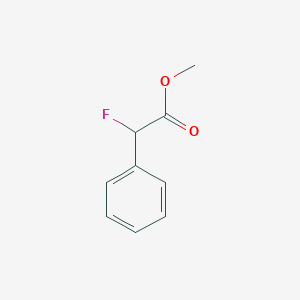

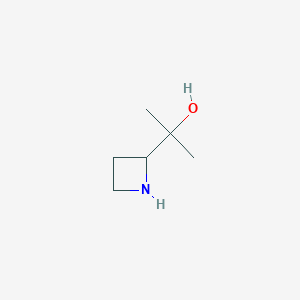

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B3110097.png)

![7-Methoxyspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3110132.png)

![Hexanoic acid, 6-[[(2-propen-1-yloxy)carbonyl]amino]-](/img/structure/B3110143.png)